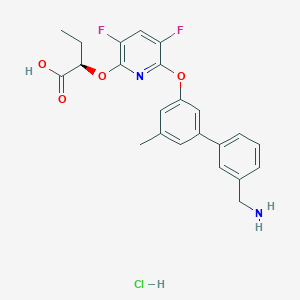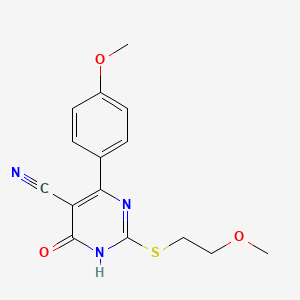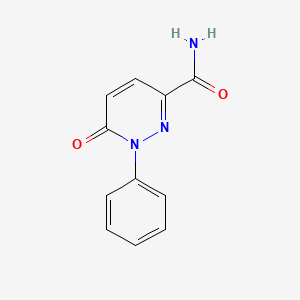
ZK824859 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZK824859 hydrochloride is a compound with the molecular formula C23H23ClF2N2O4 . It is an orally available and selective urokinase plasminogen activator (uPA) inhibitor . The IC50 values for human uPA, tPA, and plasmin are 79 nM, 1580 nM, and 1330 nM, respectively .
Molecular Structure Analysis
The molecular weight of this compound is 464.9 g/mol . The IUPAC name is (2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride . The InChI and SMILES strings provide a detailed description of the molecule’s structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 464.9 g/mol and a molecular formula of C23H23ClF2N2O4 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 8 . The exact mass and monoisotopic mass are 464.1314412 g/mol . The topological polar surface area is 94.7 Ų .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4.ClH/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26;/h4-11,20H,3,12,26H2,1-2H3,(H,28,29);1H/t20-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACCKEPNGBUXQW-VEIFNGETSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one](/img/structure/B7358248.png)
![1-tert-butyl-6-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358253.png)
![1-(3-fluoro-4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358269.png)
![1-cyclopropyl-3-[4-[1-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]ethyl]phenyl]urea](/img/structure/B7358274.png)
![N-[(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B7358277.png)
![6-[[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358284.png)
![1-tert-butyl-6-[[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358294.png)
![6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358301.png)
![2-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358308.png)
![7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one](/img/structure/B7358315.png)
![2-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358317.png)



